molecular formula C16H16O5 B6405484 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid CAS No. 167627-16-9

4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid

Cat. No.: B6405484
CAS No.: 167627-16-9
M. Wt: 288.29 g/mol
InChI Key: DGLVOMUGISOSCN-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid is an organic compound characterized by the presence of methoxy groups on both phenyl and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methoxybenzoic acid under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and reagents is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine or chlorinating agents under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Uniqueness: 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid is unique due to its specific arrangement of methoxy groups and the presence of both phenyl and benzoic acid moieties

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-11-5-7-13(15(9-11)21-3)12-6-4-10(16(17)18)8-14(12)20-2/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLVOMUGISOSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690801
Record name 2,2',4'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167627-16-9
Record name 2,2',4'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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